Nizatidine-d3

Overview

Description

Nizatidine-d3 (HY-B0310S) is a deuterium-labeled analog of Nizatidine, a histamine H2 receptor antagonist. Deuterium substitution at three hydrogen positions enhances metabolic stability through the kinetic isotope effect, slowing enzymatic degradation . This modification makes this compound valuable in pharmacokinetic studies, drug metabolism research, and as an internal standard in analytical methods (e.g., LC-MS) . Its purity exceeds 98%, and it is supplied in 1 mg and 10 mg research-grade formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nizatidine-d3 involves the incorporation of deuterium atoms into the nizatidine molecule. This can be achieved through various methods, including:

Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in nizatidine with deuterium atoms using deuterated solvents or reagents.

Deuterated Precursors: Another approach is to use deuterated starting materials in the synthesis of nizatidine. This ensures that the final product contains deuterium atoms at specific positions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process includes:

Preparation of Deuterated Intermediates: Deuterated intermediates are synthesized using deuterated reagents and solvents.

Coupling Reactions: These intermediates are then coupled to form the final this compound molecule.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Nizatidine-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Substitution reactions can occur at the thiazole ring or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Pharmacokinetic Studies

Nizatidine-d3 is extensively utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of nizatidine. The incorporation of deuterium allows for more precise tracking of the drug's metabolic pathways without interference from naturally occurring isotopes.

Key Findings:

- Enhanced Detection : The use of mass spectrometry with deuterated compounds enables sensitive detection methods that can differentiate between nizatidine and its metabolites in biological samples .

- Metabolic Profiling : Studies have shown that this compound can help elucidate metabolic pathways and identify potential metabolites that may contribute to therapeutic effects or adverse reactions .

Drug Interaction Studies

This compound serves as a model compound in drug interaction studies, particularly those involving cytochrome P450 enzymes. Understanding how nizatidine interacts with other medications is crucial for optimizing therapeutic regimens.

Key Findings:

- Cytochrome P450 Inhibition : Research indicates that nizatidine can inhibit certain cytochrome P450 enzymes, affecting the metabolism of co-administered drugs. This compound allows for detailed studies on these interactions without confounding effects from non-deuterated forms .

- Clinical Implications : Insights gained from these studies help inform clinicians about potential drug-drug interactions that could lead to increased toxicity or reduced efficacy of treatments involving nizatidine .

Therapeutic Efficacy Studies

Clinical trials often utilize this compound to assess its efficacy in treating gastric ulcers and gastroesophageal reflux disease compared to placebo or other treatments.

Case Study Overview:

- A randomized controlled trial demonstrated that nizatidine at doses of 150 mg twice daily or 300 mg at bedtime significantly improved healing rates of benign gastric ulcers compared to placebo after eight weeks . The use of this compound in such studies provides a clearer understanding of dosage effects and patient outcomes.

Analytical Method Development

The development of analytical methods for detecting nizatidine and its metabolites has been enhanced by the use of this compound. These methods are crucial for ensuring quality control in pharmaceutical formulations.

Key Findings:

- Fluorescence Quenching Method : A validated method for determining nizatidine levels using fluorescence quenching has been developed, which demonstrates high sensitivity and specificity when using deuterated compounds .

- Regulatory Compliance : Analytical methods utilizing this compound comply with regulatory standards set by agencies such as the FDA and EMA, ensuring reliability in pharmaceutical testing .

Mechanism of Action

Nizatidine-d3 exerts its effects by competitively inhibiting histamine at the histamine H2 receptors on the gastric parietal cells. This inhibition reduces gastric acid secretion, gastric volume, and hydrogen ion concentration. The molecular targets involved include the H2 receptors, which are part of the G-protein coupled receptor family. By blocking these receptors, this compound prevents the activation of adenylate cyclase and subsequent production of cyclic AMP, leading to reduced acid secretion.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Impurity and Stability Profiles

- NDMA Impurities: Non-deuterated Nizatidine has been associated with carcinogenic N-nitrosodimethylamine (NDMA) impurities in pharmaceutical batches, leading to recalls .

- Synthetic Byproducts: Nizatidine-d3’s synthesis avoids impurities like Desmethyl Nizatidine (common in non-deuterated versions), as deuterium substitution stabilizes the methyl group against demethylation .

Pharmacokinetic and Analytical Utility

- Metabolic Stability : Deuterium in this compound reduces CYP450-mediated oxidation, extending its half-life in preclinical models. This property aids in elucidating H2 receptor dynamics during prolonged exposure .

- Analytical Applications: As an internal standard, this compound improves quantification accuracy in assays detecting non-deuterated Nizatidine, particularly in NDMA-contaminated samples .

Biological Activity

Nizatidine-d3 is a deuterated form of nizatidine, a competitive, reversible inhibitor of histamine at the H2 receptors, particularly in gastric parietal cells. This modification enhances the pharmacokinetic properties of nizatidine, potentially influencing its biological activity and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant clinical findings.

Nizatidine acts primarily as an H2 receptor antagonist , which inhibits gastric acid secretion. It competes with histamine for binding at the H2 receptors located on the basolateral membrane of parietal cells in the stomach. This competitive inhibition leads to a reduction in both basal and stimulated gastric acid secretion in response to various stimuli such as food and certain hormones .

Key Pharmacological Properties

- Bioavailability : Nizatidine has a bioavailability exceeding 70%, allowing for effective oral administration.

- Metabolism : It undergoes hepatic metabolism, with less than 7% excreted unchanged in urine. The principal metabolite is N2-monodesmethyl-nizatidine, which also exhibits H2 receptor antagonism .

- Half-life : The half-life of nizatidine is approximately 1-2 hours, necessitating multiple doses for sustained effect.

- Protein Binding : About 35% of nizatidine is bound to plasma proteins .

Gastrointestinal Effects

A nested case-control study investigated the association between nizatidine use and gastrointestinal (GI) cancer risk. The results indicated that users of nizatidine had lower adjusted odds ratios (aORs) for developing GI cancer compared to nonusers across various prescription duration groups. For instance, those using nizatidine for less than 30 days per year had an aOR of 0.79 (95% CI: 0.75-0.82), suggesting a protective effect against GI malignancies .

Comparative Efficacy

In clinical settings, nizatidine has been compared with other H2 blockers like ranitidine. The findings suggest that while both drugs effectively reduce gastric acid secretion, their long-term safety profiles differ. Notably, concerns have been raised regarding ranitidine's potential carcinogenic impurities, which were not reported for nizatidine .

Adverse Effects

The adverse effects associated with nizatidine are generally mild and include:

- Headaches

- Dizziness

- Gastrointestinal disturbances (nausea, diarrhea)

Serious adverse effects are rare but can include hypersensitivity reactions and liver enzyme elevations. Importantly, there have been no significant interactions reported between nizatidine and commonly used supplements such as Vitamin D3 .

Data Summary

The following table summarizes key pharmacokinetic and pharmacodynamic properties of this compound compared to its non-deuterated counterpart:

| Property | Nizatidine | This compound |

|---|---|---|

| Bioavailability | >70% | >70% |

| Half-life | 1-2 hours | 1-2 hours |

| Protein Binding | 35% | TBD |

| Hepatic Metabolism | Yes | Yes |

| Principal Metabolite | N2-monodesmethyl | TBD |

| Adverse Effects | Mild | TBD |

Case Studies

A notable case study highlighted the use of nizatidine in patients with chronic urticaria. In this study, patients receiving high-dose vitamin D3 alongside standard treatment (which included nizatidine) showed significant improvement in symptoms compared to those receiving lower doses of vitamin D3 .

Properties

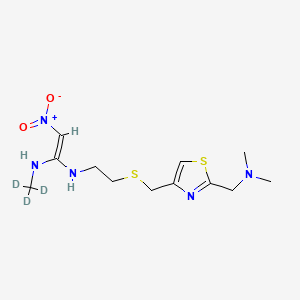

IUPAC Name |

(E)-1-N-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitro-1-N'-(trideuteriomethyl)ethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3/b11-6+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXXNSQHWDMGGP-OFYUJABRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N/C(=C\[N+](=O)[O-])/NCCSCC1=CSC(=N1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858208 | |

| Record name | (E)-N~1~-{2-[({2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methyl)sulfanyl]ethyl}-N'~1~-(~2~H_3_)methyl-2-nitroethene-1,1-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246833-99-7 | |

| Record name | (E)-N~1~-{2-[({2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methyl)sulfanyl]ethyl}-N'~1~-(~2~H_3_)methyl-2-nitroethene-1,1-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.